

ATTO 565 Maleimide: An In-depth Technical Guide for Protein Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ATTO 565 maleimide**

Cat. No.: **B12376779**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ATTO 565 maleimide**, a high-performance fluorescent dye, and its application in protein labeling. This document details the dye's physicochemical properties, experimental protocols for protein conjugation, and the underlying chemical principles.

Introduction to ATTO 565 Maleimide

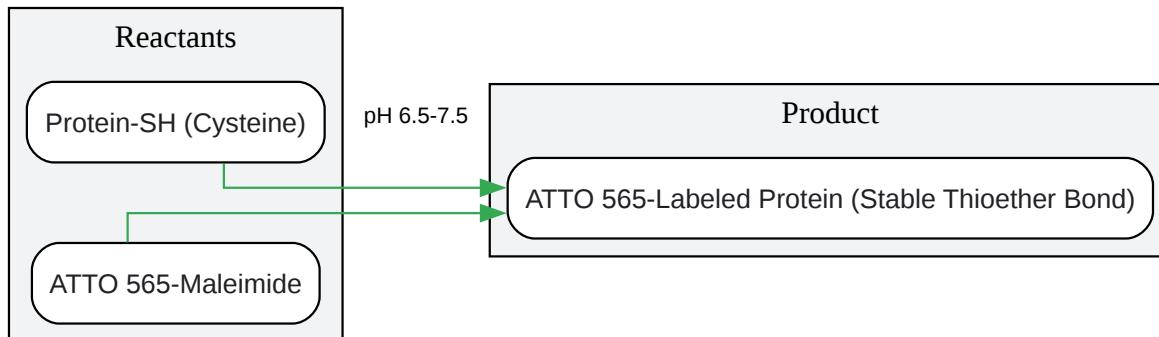
ATTO 565 is a fluorescent label belonging to the rhodamine class of dyes.^{[1][2]} It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.^{[1][2][3][4]} These features make it an ideal candidate for a wide range of applications in life sciences, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).^{[1][5]} The maleimide functional group enables specific covalent labeling of thiol groups, primarily found in cysteine residues of proteins.^{[1][6]}

Physicochemical and Spectroscopic Properties

The performance of a fluorescent probe is dictated by its chemical and physical properties. **ATTO 565 maleimide** exhibits exceptional characteristics that contribute to its bright and stable signal.

Quantitative Data Summary

The key spectroscopic and physical properties of **ATTO 565 maleimide** are summarized in the table below for easy reference and comparison.

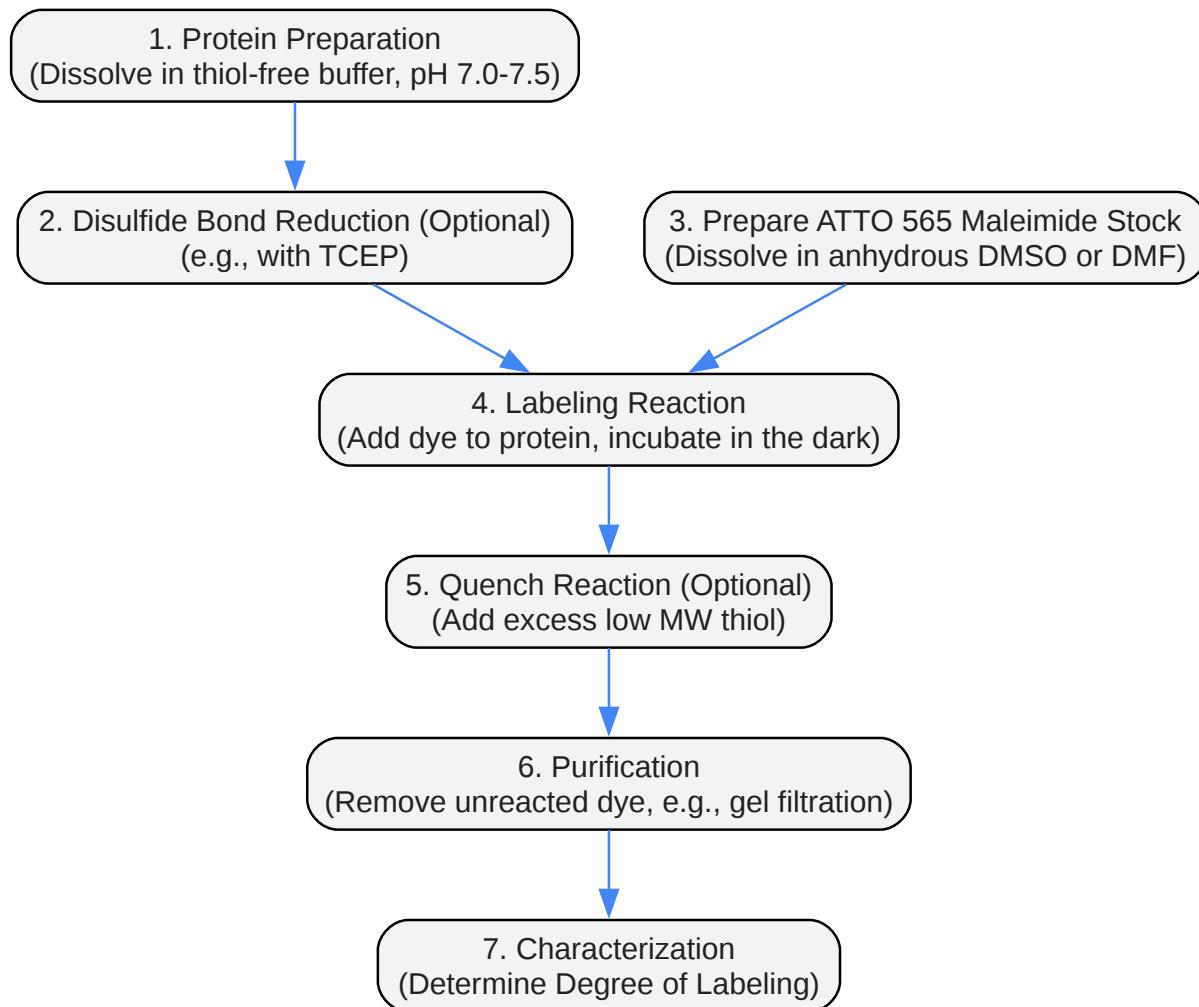

Property	Value	Reference
Molecular Weight	733.16 g/mol	[1][7]
Excitation Maximum (λ_{ex})	563 - 564 nm	[1][5][7]
Emission Maximum (λ_{em})	590 - 592 nm	[1][5][7]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1][5][8]
Fluorescence Quantum Yield (η_{fl})	90%	[1][5]
Fluorescence Lifetime (τ_{fl})	4.0 ns	[1][5]
Correction Factor (CF_{260})	0.27	[1][5]
Correction Factor (CF_{280})	0.12	[1][5]
Solubility	Soluble in polar organic solvents like DMSO and DMF	[3]
Storage	Store at -20°C, protected from light and moisture	[3][4][9]

Protein Labeling with ATTO 565 Maleimide

The specific and efficient labeling of proteins is crucial for a multitude of biological assays. The maleimide moiety of ATTO 565 reacts selectively with the thiol group of cysteine residues to form a stable thioether bond.

Chemical Reaction Pathway

The reaction between a maleimide and a thiol group proceeds via a Michael addition. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[10] At this pH, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, leading to the formation of a stable covalent bond.



[Click to download full resolution via product page](#)

Figure 1. Reaction of **ATTO 565 maleimide** with a protein thiol group.

Experimental Workflow for Protein Labeling

The following diagram outlines the general workflow for labeling a protein with **ATTO 565 maleimide**, from protein preparation to the final purified conjugate.

[Click to download full resolution via product page](#)

Figure 2. General workflow for protein labeling with **ATTO 565 maleimide**.

Detailed Experimental Protocols

This section provides a step-by-step protocol for labeling proteins with **ATTO 565 maleimide**.

Materials and Reagents

- Protein of interest
- **ATTO 565 maleimide**

- Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer at pH 7.0-7.5.[[1](#)] Ensure the buffer is free of thiols.
- Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[[1](#)]
- Anhydrous DMSO or DMF
- Quenching Reagent (optional): L-cysteine, β -mercaptoethanol, or glutathione.[[1](#)]
- Purification column (e.g., Sephadex G-25 gel filtration column)[[9](#)][[11](#)]

Protein Preparation

- Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[[10](#)]
- If the protein contains disulfide bonds that need to be labeled, they must first be reduced.
 - Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-60 minutes at room temperature.[[10](#)]
 - If using DTT, it must be removed after reduction (e.g., by a desalting column) as it will compete with the protein thiols for the maleimide.[[1](#)]

Dye Preparation

- Immediately before use, prepare a 10-20 mM stock solution of **ATTO 565 maleimide** in anhydrous DMSO or DMF.[[1](#)]
- Protect the stock solution from light by wrapping the container in aluminum foil.[[1](#)]

Labeling Reaction

- Add a 10-20 fold molar excess of the **ATTO 565 maleimide** stock solution to the protein solution.[[1](#)] Add the dye dropwise while gently stirring.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[[1](#)]

Quenching and Purification

- (Optional) To stop the reaction, add a low molecular weight thiol (e.g., L-cysteine or glutathione) to consume any excess maleimide reagent.[\[1\]](#)
- Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).[\[9\]](#)[\[11\]](#) Elute with the reaction buffer. The first colored fraction will be the labeled protein.

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified labeled protein at 280 nm (A_{280}) and at the excitation maximum of ATTO 565 (A_{564}).
- Calculate the protein concentration:
 - Protein Concentration (M) = $[A_{280} - (A_{564} \times CF_{280})] / \epsilon_{\text{protein}}$
 - Where:
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (0.12 for ATTO 565).[\[1\]](#)[\[5\]](#)
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- Calculate the dye concentration:
 - Dye Concentration (M) = $A_{564} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} is the molar extinction coefficient of ATTO 565 ($120,000 \text{ M}^{-1} \text{ cm}^{-1}$).[\[1\]](#)[\[5\]](#)
- Calculate the DOL:
 - $\text{DOL} = \text{Dye Concentration} / \text{Protein Concentration}$

Applications in Research and Drug Development

The unique properties of ATTO 565 make it a valuable tool in various research and development areas:

- **Fluorescence Microscopy:** Its high brightness and photostability are advantageous for advanced imaging techniques, including super-resolution microscopy, enabling the visualization of cellular structures and protein localization with high precision.[1][12]
- **Single-Molecule Studies:** The low triplet formation rate and high quantum yield of ATTO 565 are well-suited for single-molecule detection experiments.[7]
- **Flow Cytometry:** Labeled antibodies and proteins can be used for cell sorting and analysis. [1]
- **Binding Assays:** The intense fluorescence signal allows for sensitive detection in various binding assays, such as fluorescence polarization and FRET-based assays.
- **Drug Development:** Labeled therapeutic proteins or antibodies can be used to study their localization, trafficking, and mechanism of action in vitro and in cell-based models.[13]

Conclusion

ATTO 565 maleimide is a robust and versatile fluorescent probe for protein labeling. Its superior spectroscopic properties, coupled with the specific reactivity of the maleimide group, provide a reliable method for generating brightly fluorescent protein conjugates. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully utilize **ATTO 565 maleimide** in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]

- 3. leica-microsystems.com [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 7. Atto 565 maleimide BioReagent, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]
- 8. preprints.org [preprints.org]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. spectra.arizona.edu [spectra.arizona.edu]
- 12. The ATTO 565 Dye and Its Applications in Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
- To cite this document: BenchChem. [ATTO 565 Maleimide: An In-depth Technical Guide for Protein Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376779#atto-565-maleimide-for-labeling-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com